molecular formula C7H5FN2O2 B8004601 2-Amino-7-fluoro-1,3-benzoxazol-6-OL

2-Amino-7-fluoro-1,3-benzoxazol-6-OL

Cat. No.: B8004601
M. Wt: 168.12 g/mol
InChI Key: RZZVSLTUFZRUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-7-fluoro-1,3-benzoxazol-6-OL is a heterocyclic compound with the molecular formula C7H5FN2O2. It is a derivative of benzoxazole, which is a bicyclic planar molecule known for its diverse applications in medicinal, pharmaceutical, and industrial fields . The presence of the amino and fluoro groups in its structure makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-fluoro-1,3-benzoxazol-6-OL typically involves the condensation of 2-aminophenol with an appropriate fluorinated aldehyde or ketone. One common method includes the use of aqueous hydrogen peroxide (H2O2) and ethanol as solvents, with titanium tetraisopropoxide (TTIP) as a catalyst . The reaction is carried out at a temperature of around 50°C to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems, such as nanocatalysts and ionic liquid catalysts, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-fluoro-1,3-benzoxazol-6-OL undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups replacing the fluoro or amino groups .

Scientific Research Applications

2-Amino-7-fluoro-1,3-benzoxazol-6-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-7-fluoro-1,3-benzoxazol-6-OL involves its interaction with various molecular targets and pathways. The amino and fluoro groups allow it to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can inhibit or activate specific biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the amino and fluoro groups in 2-Amino-7-fluoro-1,3-benzoxazol-6-OL makes it unique compared to its analogs. These functional groups enhance its reactivity and allow for a broader range of chemical modifications and biological interactions .

Properties

IUPAC Name

2-amino-7-fluoro-1,3-benzoxazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2/c8-5-4(11)2-1-3-6(5)12-7(9)10-3/h1-2,11H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZVSLTUFZRUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=C(O2)N)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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